Methyl 4-hydroxyphenyllactate

Description

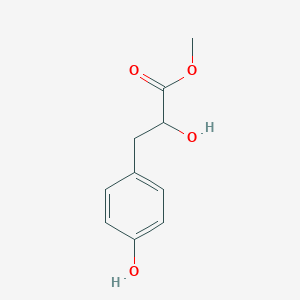

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFUCDWETSQSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965369 | |

| Record name | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51095-47-7 | |

| Record name | Methyl 4-hydroxyphenyllactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-hydroxyphenyllactate

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

Methyl 4-hydroxyphenyllactate, also known as methyl p-hydroxyphenyllactate (MeHPLA), is a molecule of significant interest in biomedical research, notably for its role as a cell growth-regulating agent.[1] This technical guide provides a comprehensive overview of a robust and reproducible method for the synthesis of this compound. It further details the critical characterization techniques required to confirm the identity, purity, and structural integrity of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical understanding and practical, step-by-step protocols.

Introduction: Significance of this compound

This compound is the methyl ester of 4-hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine.[2] HPLA has been identified as a potential biomarker for various metabolic disorders and conditions, including phenylketonuria and tyrosinemia.[2] The methylated form, MeHPLA, has demonstrated biological activity, including the ability to suppress the proliferation of certain cancer cells.[3] Its interaction with nuclear type II estrogen binding sites is believed to be a key mechanism behind its cell growth-regulating properties.[1][3]

The synthesis of high-purity this compound is crucial for accurate in vitro and in vivo studies to further elucidate its therapeutic potential. This guide presents a well-established synthetic route and the analytical methods necessary to ensure the quality of the final product.

Chemical Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the esterification of 4-hydroxyphenyllactic acid with methanol in the presence of an acid catalyst. An alternative and often higher-yielding approach involves the reduction of a precursor, such as methyl (E)-3-(4-hydroxyphenyl)acrylate, followed by esterification. This guide will focus on a method adapted from the synthesis of related phenylpropionate compounds, which involves the catalytic hydrogenation of a cinnamate precursor.[4][5]

Synthetic Strategy: Catalytic Hydrogenation and Esterification

The chosen synthetic pathway involves two main steps:

-

Esterification of 4-hydroxycinnamic acid: This step converts the carboxylic acid group of the starting material into a methyl ester.

-

Catalytic Hydrogenation: The double bond in the acrylate side chain is selectively reduced to a single bond, yielding the desired lactate structure.

This strategy is advantageous due to the commercial availability of the starting material, relatively mild reaction conditions, and typically high yields.

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

4-hydroxycinnamic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Toluene

-

Diatomaceous earth

Step 1: Synthesis of Methyl (E)-3-(4-hydroxyphenyl)acrylate

-

To a solution of 4-hydroxycinnamic acid (10.0 g, 60.9 mmol) in methanol (250 mL), slowly add concentrated sulfuric acid (1 mL) while stirring in an ice bath.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (200 mL) and wash with a saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl (E)-3-(4-hydroxyphenyl)acrylate as a solid.

Step 2: Synthesis of this compound

-

Add Palladium on carbon (10% Pd/C, 0.5 g) to a solution of methyl (E)-3-(4-hydroxyphenyl)acrylate (5.0 g, 28.1 mmol) in ethanol (100 mL).[4][5]

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm, balloon) for 12-24 hours.[4]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the suspension through a pad of diatomaceous earth to remove the catalyst.[4][5]

-

Evaporate the filtrate to dryness under reduced pressure to afford the crude product.[4]

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain this compound as a clear oil or white solid.[6]

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are standard for this purpose.

Figure 2: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their chemical environments.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Aromatic protons (AA'BB' system): ~6.7-7.1 ppm (two doublets, 4H total)

-

Hydroxyl proton (-OH): a broad singlet, variable chemical shift

-

Methine proton (-CH(OH)-): ~4.3 ppm (triplet or doublet of doublets, 1H)

-

Methylene protons (-CH₂-): ~2.9 ppm (doublet, 2H)

-

Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H)[4]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

Carbonyl carbon (-C=O): ~175 ppm

-

Aromatic carbons: ~115-155 ppm

-

Methine carbon (-CH(OH)-): ~70 ppm

-

Methyl ester carbon (-OCH₃): ~52 ppm

-

Methylene carbon (-CH₂-): ~40 ppm

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique.

-

Expected Molecular Ion Peak: The molecular formula of this compound is C₁₀H₁₂O₄, with a molecular weight of 196.2 g/mol .[1]

-

In positive ion mode (ESI+), the expected peak would be [M+H]⁺ at m/z 197.2.

-

In negative ion mode (ESI-), the expected peak would be [M-H]⁻ at m/z 195.2.[7]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound. A reversed-phase C18 column is typically used.

Protocol for HPLC Analysis:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid.[8]

-

Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis.[8]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 280 nm.

-

Gradient: A typical gradient would start with a low percentage of acetonitrile and gradually increase over the run time.

-

-

Data Analysis: The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Summary of Characterization Data

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | Colorless oil or white solid |

| Molecular Formula | - | C₁₀H₁₂O₄ |

| Molecular Weight | Mass Spectrometry | 196.2 g/mol |

| ¹H NMR | 400 MHz, CDCl₃ | Conforms to the expected structure |

| ¹³C NMR | 100 MHz, CDCl₃ | Conforms to the expected structure |

| Purity | HPLC | ≥95% |

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound and the essential analytical techniques for its comprehensive characterization. Adherence to these protocols will enable researchers to produce and validate high-quality this compound for use in further scientific investigations. The provided methodologies are grounded in established chemical principles and analytical standards, ensuring the generation of trustworthy and reproducible results.

References

- Zhou, X., Xue, F., Lou, Y., et al. (1988). Asymmetric Synthesis of Optically Active β-Phenyl Latic Acid and Its Methyl Ester. Acta Acad Med Primae Shanghai, 15(2), 155-160.

- Wikipedia. (n.d.). Danshensu.

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- Zhou, Z., et al. (2018). Methylation and its role in the disposition of tanshinol, a cardiovascular carboxylic catechol from Salvia miltiorrhiza roots (Danshen). ResearchGate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390).

- Cui, Q. (2021). Synthesis and preliminary activity of Danshensu derivates. ResearchGate.

- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed.

- ChemWhat. (n.d.). This compound CAS#: 51095-47-7.

- Zhang, H., et al. (2017). Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen). PubMed Central.

- Yokoyama, Y., et al. (1990). Rapid Profiling of Urinary Organic Acids Due to Inherited Metabolic Disorders by Liquid Ionization Mass Spectrometry. J-Stage.

- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central.

- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.

- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).

- ResearchGate. (n.d.). Biosynthesis of L-tyrosine derivatives. 4HPLA, 4-hydroxyphenyllactic acid.

- BioCrick. (n.d.). Methyl p-hydroxyphenyllactate.

- Google Patents. (n.d.). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.

- PrepChem.com. (n.d.). Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate.

- ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate.

- LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.

- ResearchGate. (n.d.). Partial 1 H NMR spectra (500 MHz, MeOH-d 4 ) displaying signals of....

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

Sources

- 1. This compound | 51095-47-7 [m.chemicalbook.com]

- 2. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]

- 3. Methyl p-hydroxyphenyllactate | CAS:51095-47-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Methyl 3-(4-hydroxyphenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

"Methyl 4-hydroxyphenyllactate chemical properties and structure"

An In-Depth Technical Guide to Methyl 4-hydroxyphenyllactate: Structure, Properties, and Biological Significance

Introduction: Unveiling a Key Regulator of Cellular Growth

This compound (MeHPLA), a methyl ester of 4-hydroxyphenyllactic acid (HPLA), has emerged as a molecule of significant interest for researchers in oncology and cell biology. Initially identified as an endogenous ligand for nuclear type II binding sites, MeHPLA has demonstrated potent activity as a regulator of cell growth and proliferation[1]. Its parent compound, HPLA, is a known metabolite of the amino acid tyrosine, with levels that can fluctuate in various metabolic disorders. However, the esterification to MeHPLA dramatically enhances its biological activity, particularly its ability to inhibit the growth of malignant cells, such as MCF-7 human breast cancer cells[1].

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. We will delve into detailed experimental protocols and the molecular pathways through which MeHPLA exerts its effects, offering a foundational resource for future investigation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its application in research. MeHPLA is structurally characterized by a 4-hydroxyphenyl group attached to a lactic acid backbone, with the carboxylic acid functional group esterified with a methyl group.

Structural and Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | methyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | [2] |

| Synonyms | Methyl p-hydroxyphenyllactate, MeHPLA | [1][3] |

| CAS Number | 51095-47-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][4] |

| Molecular Weight | 196.20 g/mol | [4] |

| SMILES | COC(=O)C(CC1=CC=C(C=C1)O)O | [2] |

| InChI | InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3 | [2] |

Physicochemical Data

Quantitative physical and chemical data are crucial for experimental design, including solvent selection and purification strategies. While extensive experimental data for MeHPLA is not broadly published, key properties can be summarized from supplier technical data.

| Property | Value | Notes |

| Appearance | Solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Desiccate at -20°C | [2] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of its parent carboxylic acid, 4-hydroxyphenyllactic acid, with methanol. This reaction, known as the Fischer esterification, is a reliable and well-established method.

Workflow for Synthesis and Purification of MeHPLA

Caption: General workflow for the synthesis of MeHPLA via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure adapted from standard Fischer esterification methodologies.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxyphenyllactic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. Using methanol as the solvent drives the equilibrium towards the product side, maximizing the yield.

-

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold deionized water.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst. Check the pH until it is approximately 7.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the crude product can be further purified by silica gel column chromatography.

-

Validation: The identity and purity of the final product should be confirmed. High-purity MeHPLA is available from commercial suppliers, and its quality is typically verified by NMR, Mass Spectrometry, and HPLC[2].

Biological Activity and Mechanism of Action

The primary biological significance of MeHPLA lies in its ability to regulate cell growth, an effect mediated through its interaction with nuclear type II binding sites[1][5].

Inhibition of Cancer Cell Growth

Studies have demonstrated that MeHPLA can inhibit the proliferation of estrogen-sensitive MCF-7 human breast cancer cells in vitro[1]. This anti-proliferative effect is dose-dependent and correlates directly with the occupancy of nuclear type II sites[5]. Interestingly, mammary tumors often exhibit a deficiency in MeHPLA, which is attributed to high esterase activity that hydrolyzes it back to the less active HPLA[5]. This suggests that maintaining sufficient intracellular levels of MeHPLA could be a key factor in controlling malignant cell growth.

Mechanism: Interaction with Nuclear Type II Binding Sites

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression. They are broadly classified into different types based on their mechanism of action. MeHPLA acts on Type II nuclear receptors.

-

Type II Receptor State: Unlike Type I receptors that reside in the cytoplasm, Type II receptors (e.g., Thyroid Hormone Receptor, Retinoic Acid Receptor) are located in the nucleus, already bound to their specific DNA sequences, known as Hormone Response Elements (HREs)[6][7]. In the absence of a ligand, these receptors are typically complexed with corepressor proteins, which recruit histone deacetylases (HDACs) to maintain a condensed chromatin state and repress gene transcription[6][8].

-

Ligand Activation: When a ligand like MeHPLA enters the nucleus and binds to the Ligand-Binding Domain (LBD) of its target Type II receptor, it induces a critical conformational change in the receptor protein[9].

-

Transcriptional Regulation: This conformational shift causes the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins[6]. These coactivators then promote the "opening" of chromatin and assembly of the RNA polymerase machinery, leading to the transcription of target genes that regulate cellular processes, including proliferation and differentiation.

The high affinity of MeHPLA for these nuclear type II sites is believed to be the primary mechanism responsible for its observed suppression of cell growth[2].

Signaling Pathway of MeHPLA via a Type II Nuclear Receptor

Caption: Ligand activation of a Type II Nuclear Receptor by MeHPLA.

Analytical Methodologies

Accurate detection and quantification of MeHPLA and its parent compound are essential for pharmacokinetic studies and for understanding its metabolic fate. Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and validated method for this purpose.

Workflow for UPLC-MS/MS Analysis

Caption: Standard workflow for the analysis of MeHPLA from biological matrices.

Protocol: Quantification by UPLC-MS/MS

This protocol is based on established methods for the parent compound, HPLA, and is applicable to MeHPLA.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of serum or cell lysate, add 400 µL of ice-cold methanol containing an appropriate internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

Self-Validation: This method provides high recovery (>95%) and minimizes matrix effects, which is superior to liquid-liquid extraction for these analytes.

-

-

UPLC Conditions:

-

Column: A reverse-phase column (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), operated in either positive or negative ion mode. For phenyl-containing acids, negative mode ([M-H]⁻) is often effective.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for MeHPLA and the internal standard. For MeHPLA (MW 196.2), the precursor ion would be m/z 195.2 [M-H]⁻. Product ions would be determined by fragmentation experiments.

-

-

Quantification: A calibration curve is generated using standards of known concentrations. The concentration of MeHPLA in the unknown samples is determined by comparing its peak area ratio relative to the internal standard against the calibration curve.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light. For long-term stability, storage at -20°C is recommended[2].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising molecule for researchers investigating the regulation of cell growth and the development of novel anti-cancer therapeutics. Its specific action as a ligand for nuclear type II binding sites provides a clear mechanism for its biological activity. This guide has provided a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, a detailed explanation of its signaling pathway, and a validated method for its analysis. By understanding these core technical aspects, scientists are better equipped to explore the full potential of MeHPLA in modulating cellular behavior and its therapeutic applications.

References

- Markaverich, B. M., Gregory, R. R., & Clark, J. H. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203–7210. [Link]

- Feng, W., & He, B. (2019). Chapter 4: Nuclear Receptors in Signalling Pathways. eCampusOntario Pressbooks. [Link]

- Markaverich, B. M., & Clark, J. H. (1990). Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth. Cancer Research, 50(5), 1470–1476. [Link]

- Weikum, E. R., Liu, X., & Ortlund, E. A. (2018). Signaling by Nuclear Receptors. Perspectives in Biology, 10(4), a033283. [Link]

- Boster Biological Technology. (n.d.).

- ChemWhat. (2025). This compound CAS#: 51095-47-7.

- Bioinnoverse. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0060390). HMDB. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). HMDB. [Link]

- Human Metabolome Database. (n.d.). Spectra Search. HMDB. [Link]

- BioCrick. (n.d.).

Sources

- 1. Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl p-hydroxyphenyllactate | CAS:51095-47-7 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 51095-47-7 [m.chemicalbook.com]

- 5. Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear Receptors | Cell Signaling Technology [cellsignal.com]

- 8. bosterbio.com [bosterbio.com]

- 9. Chapter 4: Nuclear Receptors in Signalling Pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]

Unveiling the Biological Activities of Methyl 4-hydroxyphenyllactate: A Technical Guide for Researchers

An In-depth Exploration of a Promising Endogenous Regulator of Cell Growth and Proliferation

Foreword: A Molecule of Intrigue

Methyl 4-hydroxyphenyllactate (MeHPLA), an endogenous compound found in various tissues, has garnered significant scientific interest for its potent biological activities.[1] Initially identified as a high-affinity ligand for a class of binding sites known as nuclear type II estrogen binding sites (EBS), MeHPLA has demonstrated notable effects on cell growth and proliferation, particularly in the context of hormone-responsive cancers.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the known biological functions of MeHPLA, its mechanisms of action, and detailed methodologies for its investigation. As a Senior Application Scientist, the aim is to not only present the data but to also provide the causal reasoning behind experimental choices, fostering a deeper understanding of this intriguing molecule.

The Central Thesis: MeHPLA as a Modulator of Cellular Proliferation

The primary and most well-documented biological activity of MeHPLA is its ability to inhibit cell growth and proliferation.[1] This effect is particularly pronounced in estrogen-sensitive cells, such as the MCF-7 human breast cancer cell line.[1] The foundational research in this area has established that MeHPLA exerts its effects through its interaction with nuclear type II estrogen binding sites.[1]

The Enigmatic Nuclear Type II Estrogen Binding Sites

The term "nuclear type II estrogen binding sites" (type II EBS) originates from early studies of estrogen binding in target tissues. These sites were characterized as having a lower affinity and higher capacity for estradiol compared to the classical high-affinity, low-capacity estrogen receptors (now known as ERα and ERβ).[2] While the initial research on MeHPLA extensively references these sites, the modern molecular identity of the specific receptor(s) comprising "type II EBS" that MeHPLA interacts with is not definitively established in the current literature. It is plausible that this term encompasses a heterogeneous group of nuclear proteins or even non-classical interactions with known nuclear receptors.

Understanding the downstream consequences of MeHPLA binding to these sites is paramount. While early studies demonstrated a correlation between MeHPLA binding and growth inhibition, the precise signaling cascade remains an active area of investigation. It is hypothesized that this interaction may interfere with estrogen-mediated growth signals or activate a distinct inhibitory pathway.

Anti-Proliferative Effects: Mechanism and Experimental Validation

The anti-proliferative capacity of MeHPLA has been demonstrated in both in vitro and in vivo models.

In Vitro Inhibition of Breast Cancer Cell Growth

MCF-7 human breast cancer cells, which are estrogen receptor-positive, have been a key model system for studying the effects of MeHPLA. Physiological concentrations of MeHPLA have been shown to inhibit the growth of these cells.[1]

This protocol outlines a standard method to assess the effect of MeHPLA on the proliferation of MCF-7 cells. The principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the conversion of the yellow tetrazolium salt to a purple formazan product by mitochondrial reductases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin

-

Phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (for hormone deprivation)

-

This compound (MeHPLA)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Hormone Deprivation: After 24 hours, replace the medium with phenol red-free DMEM containing 5% charcoal-stripped FBS to minimize the influence of estrogenic compounds in the serum. Incubate for another 24 hours.

-

Treatment: Prepare serial dilutions of MeHPLA in the hormone-deprived medium. Remove the medium from the wells and add 100 µL of the MeHPLA solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve MeHPLA, e.g., ethanol or DMSO).

-

Incubation: Incubate the cells with MeHPLA for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of MeHPLA to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

-

Hormone Deprivation: Using charcoal-stripped FBS is crucial to remove endogenous steroids and other lipophilic molecules that could interfere with the action of MeHPLA and estrogenic signaling. This creates a cleaner system to observe the specific effects of the test compound.

-

MTT Assay: This colorimetric assay is a widely accepted, robust, and high-throughput method for assessing cell viability and proliferation. It provides a quantitative measure of metabolically active cells.

In Vivo Suppression of Uterine Growth

MeHPLA has also been shown to block estradiol-stimulated uterine growth in animal models, providing in vivo evidence of its anti-proliferative and anti-estrogenic activity.[1]

The uterotrophic assay is a standardized in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[3][4]

Materials:

-

Immature female rats (e.g., Sprague-Dawley, 20-22 days old) or ovariectomized adult rats.

-

This compound (MeHPLA)

-

17β-Estradiol (positive control)

-

Vehicle (e.g., corn oil)

-

Surgical instruments for ovariectomy (if applicable)

Procedure:

-

Animal Acclimation and Preparation: Acclimate the animals for at least 5 days. For the ovariectomized model, perform bilateral ovariectomy and allow for a post-operative recovery period of at least 7 days to ensure uterine regression.

-

Dosing: Administer MeHPLA daily for three consecutive days via oral gavage or subcutaneous injection. A control group receives the vehicle, and a positive control group receives a known estrogen like 17β-estradiol. To test for anti-estrogenic activity, a group can be co-treated with 17β-estradiol and MeHPLA.

-

Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

-

Uterine Weight Measurement: Blot the uterus to remove excess fluid and record the wet weight. The uterus can also be incised longitudinally and blotted again to obtain the blotted uterine weight.

-

Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA). A significant decrease in estradiol-stimulated uterine weight in the co-treatment group indicates anti-estrogenic activity.

Causality Behind Experimental Choices:

-

Immature or Ovariectomized Animals: These models are used to minimize the influence of endogenous estrogens, thereby providing a sensitive system to detect the effects of exogenous compounds.

-

Uterine Weight: The uterus is a primary target organ for estrogens, and its weight is a reliable and quantifiable endpoint for assessing estrogenic and anti-estrogenic activity.

Exploring the Broader Biological Spectrum: Antioxidant and Anti-inflammatory Potential

While the anti-proliferative effects of MeHPLA are the most characterized, the chemical structure of its precursor, 4-hydroxyphenyllactic acid (HPLA), suggests potential antioxidant and anti-inflammatory properties. HPLA is a phenolic compound, and phenolic structures are known to act as free radical scavengers.[5]

Although direct quantitative data for the antioxidant and anti-inflammatory activities of MeHPLA is limited in the current literature, the known activities of related phenolic compounds provide a strong rationale for investigating these properties.

Potential Antioxidant Activity

Phenolic compounds can exert antioxidant effects through various mechanisms, including hydrogen atom transfer and single-electron transfer to neutralize free radicals.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

This compound (MeHPLA)

-

DPPH solution (in methanol or ethanol)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (positive control)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol or ethanol. Prepare serial dilutions of MeHPLA and the positive control.

-

Reaction: In a 96-well plate or cuvettes, mix the MeHPLA solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm).

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Plot the percentage of scavenging against the concentration of MeHPLA to determine the IC₅₀ value.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. The potential anti-inflammatory effects of MeHPLA could contribute to its overall biological activity. A key pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory cytokines.

A logical workflow to investigate the anti-inflammatory properties of MeHPLA would involve:

-

Cell-based Assays: Using a cell line such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex assays after treatment with MeHPLA.

-

Mechanism of Action Studies: Investigating the effect of MeHPLA on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, using techniques like Western blotting to assess the phosphorylation status of key signaling proteins.

Metabolic Fate and its Implications

An important aspect of MeHPLA's biology is its metabolic conversion. Studies have shown that MeHPLA can be hydrolyzed by esterases in mammary tumors to its corresponding acid, p-hydroxyphenyllactic acid (HPLA).[2] HPLA has a significantly lower affinity for nuclear type II binding sites compared to MeHPLA.[1] This metabolic conversion could represent a mechanism by which cancer cells evade the growth-inhibitory effects of MeHPLA, leading to a loss of regulatory control.

Experimental Protocol: Esterase Activity Assay

This protocol provides a method to determine the rate of MeHPLA hydrolysis by esterases present in tissue extracts.

Materials:

-

This compound (MeHPLA)

-

Tissue homogenate (e.g., from mammary tumor)

-

Phosphate buffer

-

HPLC system with a UV or fluorescence detector

Procedure:

-

Reaction Setup: Incubate a known concentration of MeHPLA with the tissue homogenate in a phosphate buffer at 37°C.

-

Time-course Sampling: At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or organic solvent).

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the amounts of MeHPLA and the product, HPLA. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector (around 275 nm) or a fluorescence detector for higher sensitivity.[6]

-

Data Analysis: Plot the concentration of MeHPLA remaining or the concentration of HPLA formed over time to determine the rate of the enzymatic reaction.

Signaling Pathways and Future Directions

The elucidation of the precise signaling pathways downstream of MeHPLA's interaction with nuclear type II binding sites is a critical area for future research.

Caption: Hypothetical signaling pathway of MeHPLA.

Future investigations should aim to:

-

Identify the Molecular Nature of Type II EBS: Utilize modern techniques such as affinity chromatography coupled with mass spectrometry to isolate and identify the protein(s) that constitute the type II EBS that bind MeHPLA.

-

Elucidate Downstream Signaling: Employ transcriptomic and proteomic approaches to identify the genes and proteins that are differentially expressed or modified following MeHPLA treatment in sensitive cell lines. This will help to map the downstream signaling pathways.

-

Investigate Non-classical Estrogen Receptor Signaling: Explore the possibility that MeHPLA interacts with classical estrogen receptors (ERα and ERβ) through non-classical signaling pathways, which do not involve direct binding to estrogen response elements (EREs) but rather protein-protein interactions with other transcription factors like AP-1 or Sp1.[2][7][8][9]

-

Explore the Role of GPER: Investigate whether MeHPLA can interact with the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogen signaling.[10][11]

Sources

- 1. Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-classical genomic estrogen receptor (ER)/specificity protein and ER/activating protein-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchmap.jp [researchmap.jp]

- 5. hmdb.ca [hmdb.ca]

- 6. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jme.bioscientifica.com [jme.bioscientifica.com]

- 9. Targeting the non-classical estrogen pathway in neurodegenerative diseases and brain injury disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The G protein-coupled estrogen receptor GPER in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-coupled estrogen receptor enhances melanogenesis via cAMP-protein kinase (PKA) by upregulating microphthalmia-related transcription factor-tyrosinase in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-hydroxyphenyllactate as an Endogenous Metabolite

Abstract

Methyl 4-hydroxyphenyllactate (MHPL), the methyl ester of 4-hydroxyphenyllactic acid (HPLA), is an emerging endogenous metabolite with significant diagnostic and potential therapeutic value. This technical guide provides a comprehensive overview for researchers, clinicians, and drug development professionals on the core aspects of MHPL and its precursor, HPLA. We will delve into its metabolic origins, highlighting the interplay between host and gut microbiota metabolism of aromatic amino acids. Furthermore, this guide will detail its biological functions, its association with various pathological states, and provide robust, field-tested protocols for its quantification in biological matrices.

Introduction

Endogenous metabolites are increasingly recognized as critical signaling molecules and biomarkers that reflect the intricate interplay between genetics, environment, and health. Among these, metabolites derived from the catabolism of aromatic amino acids are gaining prominence. 4-hydroxyphenyllactic acid (HPLA), a metabolite of tyrosine, has been identified as a diagnostically significant molecule in several conditions, including metabolic disorders and critical illnesses.[1][2] Its methyl ester, this compound, represents a closely related derivative in these metabolic pathways. This guide will focus on the broader context of HPLA, as it is the more extensively studied precursor, to provide a foundational understanding relevant to MHPL. HPLA's presence and concentration are a direct readout of both human and microbial metabolic activities, offering a window into physiological and pathophysiological processes.[3]

Section 1: The Metabolic Journey of 4-Hydroxyphenyllactic Acid

The concentration of HPLA in circulation is a product of both endogenous human metabolism and the significant metabolic contributions of the gut microbiome.

1.1. Biosynthesis: A Tale of Two Genomes

-

Endogenous (Host) Pathway: The L-form of HPLA is a tyrosine metabolite. In human metabolism, the breakdown of the amino acid tyrosine can lead to the formation of HPLA. Elevated levels of L-HPLA are particularly notable in genetic disorders affecting tyrosine metabolism, such as phenylketonuria (PKU) and tyrosinemia.[4] These conditions result from deficiencies in enzymes like p-hydroxyphenylpyruvate oxidase, leading to the accumulation of upstream metabolites, including HPLA.

-

Microbial (Gut) Pathway: The gut microbiota plays a crucial role in metabolizing dietary phenylalanine and tyrosine, producing a variety of phenolic compounds.[3][5] Specifically, bacteria like Lactobacillus and Bifidobacterium are known to produce considerable amounts of phenyllactic and 4-hydroxyphenyllactic acids. The D-form of HPLA is considered to be of bacterial origin and can be elevated in conditions of bacterial overgrowth or dysbiosis. These microbes can convert dietary polyphenols and amino acids into HPLA, which is then absorbed into systemic circulation.

1.2. Key Metabolic Pathways

The synthesis of HPLA is intricately linked to the catabolism of phenylalanine and tyrosine. Phenylalanine is first converted to tyrosine by phenylalanine hydroxylase.[3] Tyrosine then undergoes transamination to form 4-hydroxyphenylpyruvic acid (HPPA). In states of metabolic disruption or high substrate load, HPPA can be reduced to HPLA instead of proceeding down the normal catabolic pathway to homogentisate.[6]

Caption: Metabolic pathways leading to the formation of 4-hydroxyphenyllactic acid (HPLA).

Section 2: Biological Functions and Mechanisms of Action

Emerging research indicates that HPLA is not merely a metabolic byproduct but an active molecule with distinct biological effects.

-

Antioxidant Properties: HPLA has been shown to decrease the production of reactive oxygen species (ROS) in both mitochondria and neutrophils, suggesting a role as a natural antioxidant. This activity may contribute to cellular protection under conditions of oxidative stress.

-

Antimicrobial Effects: Certain studies have highlighted the antifungal and antibacterial properties of HPLA, particularly when produced by probiotic bacteria like Lactobacillus species. This suggests a role in modulating the gut microbial ecosystem and potentially protecting against pathogens.

Section 3: HPLA in Health and Disease: A Biomarker Perspective

The concentration of HPLA in biological fluids like blood and urine has proven to be a valuable biomarker for various conditions.[1][7]

3.1. Association with Clinical Conditions

Elevated levels of HPLA are consistently observed in several pathological states:

-

Genetic Metabolic Disorders: It is a key diagnostic marker for tyrosinemia and phenylketonuria (PKU).[4]

-

Critical Illness: Studies have demonstrated that HPLA, along with other aromatic metabolites, can serve as a prognostic marker in critically ill patients, with elevated levels correlating with disease severity.[1][2]

-

Post-COVID-19 Syndrome: HPLA has been identified as a potential biomarker in patients experiencing persistent symptoms after a COVID-19 infection.[2][7]

-

Gut Dysbiosis: Increased concentrations can indicate small bowel bacterial overgrowth, as the D-isomer is of bacterial origin.[1]

-

Colorectal Cancer: Metabolomic studies have noted alterations in HPLA levels in the context of colorectal cancer.

3.2. Summary of Clinical Findings

| Condition | Finding | Implication | Reference |

| Phenylketonuria (PKU) | Significantly elevated HPLA in urine and CSF. | Diagnostic marker for metabolic dysregulation. | [4] |

| Tyrosinemia | Elevated HPLA due to enzyme deficiency. | Key diagnostic and monitoring biomarker. | [4] |

| Critical Illness | Serum HPLA levels predict patient outcomes. | Prognostic biomarker for severity. | [1][7] |

| Post-COVID-19 Syndrome | HPLA identified as part of a biomarker panel. | Potential role in long-term pathology. | [2] |

| Bacterial Overgrowth | Increased urinary or fecal D-HPLA. | Marker of gut dysbiosis. | [1] |

Section 4: Analytical Methodologies for HPLA Quantification

Accurate and sensitive quantification of HPLA is paramount for its clinical and research application. Ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[2][7]

4.1. Rationale for Method Selection

UPLC-MS/MS offers superior sensitivity and specificity compared to other methods like GC-MS or standard HPLC. It allows for the precise measurement of low-concentration endogenous metabolites in complex biological matrices like serum and plasma. The use of stable isotope-labeled internal standards can correct for matrix effects and variations in extraction efficiency, ensuring high accuracy.

4.2. Detailed Protocol: Extraction of HPLA from Human Serum

This protocol is based on a validated protein precipitation method, which has shown excellent recovery and minimal matrix effects.[7][8]

Objective: To efficiently extract HPLA and other aromatic metabolites from serum for UPLC-MS/MS analysis.

Materials:

-

Human serum samples, stored at -80°C.

-

Methanol (HPLC grade), chilled.

-

Internal standard solution (e.g., 4-Hydroxyphenyllactic acid-d3).

-

Microcentrifuge tubes (1.5 mL).

-

Vortex mixer.

-

Microcentrifuge capable of >10,000 x g at 4°C.

Procedure:

-

Thawing: Thaw frozen serum samples on ice to prevent degradation of metabolites.

-

Aliquoting: Pipette 100 µL of serum into a pre-chilled 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution to the serum sample.

-

Protein Precipitation: Add 400 µL of chilled methanol to the tube. The 4:1 ratio of methanol to serum is critical for effective protein precipitation.

-

Vortexing: Vortex the mixture vigorously for 60 seconds to ensure thorough mixing and complete denaturation of proteins.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins, leaving the metabolites in the supernatant.

-

Supernatant Transfer: Carefully collect the supernatant (~450 µL) and transfer it to a new tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.

-

Analysis: The sample is now ready for injection into the UPLC-MS/MS system.

4.3. Detailed Protocol: UPLC-MS/MS Analysis

This method provides a robust approach for the separation and detection of HPLA.[7]

Instrumentation:

-

UPLC System coupled with a Tandem Mass Spectrometer (e.g., Waters Acquity UPLC with a Sciex QTRAP).

-

Reversed-phase C18 column (e.g., YMC-Triart C18, 100 x 2.1 mm, 1.9 µm).

Mobile Phases:

-

Mobile Phase A: 0.2% Acetic Acid in Water.

-

Mobile Phase B: 0.2% Acetic Acid in Acetonitrile.

Gradient Elution:

| Time (min) | Flow Rate (mL/min) | %A | %B |

|---|---|---|---|

| 0.00 | 0.4 | 95 | 5 |

| 4.00 | 0.4 | 95 | 5 |

| 8.50 | 0.4 | 65 | 35 |

| 8.55 | 0.4 | 0 | 100 |

| 9.50 | 0.4 | 0 | 100 |

| 9.55 | 0.4 | 95 | 5 |

| 10.00 | 0.4 | 95 | 5 |

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

HPLA Transition (Example): Q1: 181.1 m/z -> Q3: 135.1 m/z.

-

Internal Standard Transition (Example): Q1: 184.1 m/z -> Q3: 138.1 m/z.

4.4. Experimental Workflow

Caption: Standard UPLC-MS/MS workflow for HPLA quantification in serum.

Section 5: Therapeutic and Pharmacological Potential

The biological activities of HPLA, including its antioxidant and antimicrobial effects, suggest potential therapeutic applications. As a molecule produced by beneficial gut bacteria, it is a candidate for postbiotic therapies. Further research is needed to explore its pharmacokinetic properties and efficacy in preclinical models of diseases associated with oxidative stress and inflammation. Its role in maintaining gut homeostasis also warrants further investigation.

Conclusion

This compound and its precursor, 4-hydroxyphenyllactic acid, are more than just metabolic end-products; they are active participants in human physiology and pathology. The dual origin of HPLA from both host and microbial metabolism makes it a unique biomarker that integrates information about diet, gut health, and systemic metabolic status. The robust analytical methods now available allow for its precise quantification, paving the way for its broader application in clinical diagnostics and as a prognostic tool. Future research should focus on elucidating the specific signaling pathways modulated by HPLA and exploring its potential as a therapeutic agent.

References

- Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid.

- Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755).

- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]

- HealthMatters.io. (n.d.). 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained.

- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]

- Rupa Health. (n.d.). 4-Hydroxyphenylpyruvic Acid.

- ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.

- ResearchGate. (n.d.). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation.

- National Center for Biotechnology Information. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid.

- Wang, J., et al. (2024). Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study. Journal of Agricultural and Food Chemistry. [Link]

- S, S., & K, K. (2023). Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. Journal of Clinical Medicine, 12(1), 1. [Link]

Sources

- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]

- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxyphenyllactic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Hydroxyphenylpyruvic Acid | Rupa Health [rupahealth.com]

- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of Methyl 4-hydroxyphenyllactate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potential Endogenous Regulator of Cell Growth

The landscape of cellular regulation is replete with intricate signaling molecules that govern the delicate balance between proliferation and stasis. Among these, the endogenous ester, Methyl 4-hydroxyphenyllactate (MeHPLA), has emerged as a compelling molecule of interest since its discovery as a high-affinity ligand for nuclear type-II binding sites, exhibiting potent anti-proliferative effects. This guide provides a comprehensive technical overview of MeHPLA, from its initial discovery and isolation to detailed methodologies for its characterization and a discussion of its biological significance. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this intriguing endogenous compound.

The Genesis of a Discovery: Unmasking an Endogenous Growth Inhibitor

The story of this compound begins with the investigation of endogenous ligands for nuclear type-II estrogen binding sites. In a seminal 1988 study by Markaverich et al., researchers sought to identify the natural molecules that interact with these sites, which were observed in various normal tissues but were deficient in malignant tissues. Through a meticulous process of extraction and chromatographic separation of bovine serum, a component, designated the "beta-peak," was identified that exhibited strong binding to these nuclear type-II sites and, crucially, inhibited the in vitro growth of MCF-7 human breast cancer cells.[1]

Gas chromatography-mass spectroscopy (GC-MS) analysis of this purified, biologically active fraction unequivocally identified the compound as Methyl p-hydroxyphenyllactate (MeHPLA).[1] This discovery was significant as it suggested the existence of an endogenous system for regulating cell growth that was potentially dysregulated in cancer. The corresponding acid, p-hydroxyphenyllactic acid (HPLA), also found in tissues, showed significantly lower binding affinity and lacked the anti-proliferative effects, highlighting the critical role of the methyl ester in the biological activity of MeHPLA.[1]

Sourcing and Biosynthesis: Nature's Production of a Key Regulator

This compound is not solely an endogenous mammalian metabolite; its precursor, 4-hydroxyphenyllactic acid (HPLA), is found in a variety of natural sources, including certain foods and as a product of microbial metabolism.[2] HPLA is a derivative of the amino acid L-tyrosine and is produced by various bacteria, including species of Lactobacillus.[2][3] The biosynthesis of HPLA from L-tyrosine is a key metabolic pathway in these microorganisms. The subsequent esterification to MeHPLA can occur endogenously in mammals.

The presence of HPLA in the diet and its production by the gut microbiome suggest a potential interplay between dietary intake, microbial activity, and the endogenous levels of the biologically active MeHPLA. This opens up intriguing avenues for research into the influence of diet and gut health on cellular growth regulation.

Isolation from Natural Sources: A Step-by-Step Protocol

The original isolation of MeHPLA from bovine serum by Markaverich et al. provides a foundational methodology for its extraction from biological sources.[1] The following protocol is a conceptual reconstruction based on the described chromatographic techniques, offering a robust starting point for researchers.

Experimental Protocol: Isolation of MeHPLA from Bovine Serum

Objective: To isolate and purify this compound from a complex biological matrix.

Materials:

-

Bovine Serum

-

Sephadex LH-20 resin

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Solvents: Ethanol, Methanol, Acetonitrile, Water (HPLC grade)

-

Rotary evaporator

-

Lyophilizer

Methodology:

-

Initial Extraction:

-

Thaw frozen bovine serum and centrifuge to remove any precipitates.

-

Perform an initial solvent extraction of the serum with ethanol to precipitate proteins and extract small molecules. Centrifuge and collect the supernatant.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator.

-

-

Size-Exclusion Chromatography:

-

Resuspend the concentrated extract in the mobile phase for Sephadex LH-20 chromatography (e.g., ethanol or a methanol/water mixture).

-

Load the resuspended extract onto a pre-equilibrated Sephadex LH-20 column.

-

Elute the column with the same mobile phase, collecting fractions.

-

Monitor the fractions for binding activity to nuclear type-II sites (if a binding assay is available) or by a preliminary analytical technique like thin-layer chromatography (TLC). The fractions corresponding to the "beta-peak" described by Markaverich et al. should be pooled.

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Concentrate the pooled active fractions from the Sephadex LH-20 chromatography.

-

Dissolve the concentrate in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of acetonitrile in water. A typical gradient might be from 10% to 70% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 275 nm, corresponding to the phenolic chromophore).

-

Collect the peak corresponding to MeHPLA. The retention time will need to be determined using a synthesized standard.

-

-

Final Purification and Characterization:

-

Pool the HPLC fractions containing MeHPLA.

-

Remove the organic solvent using a rotary evaporator.

-

Lyophilize the aqueous solution to obtain the purified MeHPLA as a solid.

-

Confirm the identity and purity of the isolated compound using the characterization techniques described in Section 5.

-

Chemical Synthesis: A Reliable Route to Pure MeHPLA

For many research applications, chemical synthesis provides a more direct and scalable route to obtaining pure this compound compared to the laborious process of isolation from natural sources. The most straightforward method is the Fischer esterification of 4-hydroxyphenyllactic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 4-Hydroxyphenyllactic Acid

Objective: To synthesize this compound from its corresponding carboxylic acid.

Materials:

-

4-Hydroxyphenyllactic acid (HPLA)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-hydroxyphenyllactic acid (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents). Methanol acts as both a reactant and the solvent.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (HPLA) and the appearance of the product (MeHPLA).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the bulk of the methanol using a rotary evaporator.

-

To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Characterization:

-

Filter to remove the drying agent.

-

Concentrate the organic solution under reduced pressure to yield the crude this compound.

-

If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Confirm the structure and purity of the synthesized compound using the characterization techniques outlined in the next section.

-

Structural Elucidation and Characterization: A Multi-faceted Approach

The unambiguous identification and characterization of this compound, whether isolated or synthesized, relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For MeHPLA, both ¹H and ¹³C NMR, along with 2D techniques like HSQC and HMBC, provide a complete picture of the molecule's connectivity.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of MeHPLA is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl ester protons. The splitting patterns (multiplicity) of these signals will provide information about the neighboring protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methine and methylene carbons, and the methyl carbon of the ester.

-

2D NMR (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) spectroscopy reveals direct one-bond correlations between protons and the carbons they are attached to.[4] Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons over two or three bonds, which is invaluable for confirming the overall structure and connectivity of the molecule.[4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aromatic CH (ortho to OH) | ~6.8 | ~115 |

| Aromatic CH (meta to OH) | ~7.1 | ~130 |

| Methine CH (adjacent to OH) | ~4.3 | ~70 |

| Methylene CH₂ | ~2.9 | ~40 |

| Methyl CH₃ (ester) | ~3.7 | ~52 |

| Carbonyl C=O | - | ~175 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-CH₂ | - | ~128 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of MeHPLA (C₁₀H₁₂O₄).

-

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the masses of the resulting fragment ions are measured.[5] This fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For MeHPLA, characteristic fragments would likely arise from the loss of the methoxy group, the cleavage of the side chain, and fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of MeHPLA is expected to show characteristic absorption bands for the hydroxyl (O-H) group, the ester carbonyl (C=O) group, and the aromatic ring.

Biological Significance and Mechanism of Action: A Potential Role in Growth Regulation

The discovery of this compound as an endogenous ligand for nuclear type-II binding sites with anti-proliferative activity has significant implications for our understanding of cell growth regulation and its potential dysregulation in diseases like cancer.[1][6]

The proposed mechanism of action involves the binding of MeHPLA to these nuclear sites, which are distinct from the classical estrogen receptors. This binding is thought to initiate a signaling cascade that ultimately leads to the inhibition of cell growth. The observation that malignant tissues are often deficient in MeHPLA suggests that a loss of this inhibitory signal could contribute to uncontrolled cell proliferation.[6]

While the precise downstream signaling pathway initiated by MeHPLA binding to nuclear type-II sites is still an area of active research, it is hypothesized to intersect with pathways that regulate the cell cycle and apoptosis. The structural similarity of MeHPLA to other signaling molecules suggests potential interactions with various cellular targets.

Below is a conceptual workflow illustrating the discovery and proposed mechanism of action of MeHPLA.

Future Directions and Therapeutic Potential

The discovery of this compound as an endogenous growth inhibitor opens up exciting possibilities for therapeutic intervention. Further research is needed to fully elucidate its mechanism of action, including the identification of the specific proteins that constitute the nuclear type-II binding sites and the downstream signaling pathways that are modulated.

Understanding the regulation of endogenous MeHPLA levels, including its biosynthesis, metabolism, and the influence of diet and the microbiome, could provide novel strategies for cancer prevention and treatment. The development of synthetic analogs of MeHPLA with improved stability and bioavailability may also represent a promising avenue for the development of new anti-cancer agents. The in-depth technical knowledge provided in this guide serves as a critical foundation for these future endeavors.

References

- Markaverich, B. M., Gregory, R. R., Alejandro, M. A., Clark, J. H., Johnson, G. A., & Middleditch, B. S. (1988). Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry, 263(15), 7203–7210. [Link]

- Markaverich, B. M., Gregory, R. R., Alejandro, M. A., Varma, R. S., Johnson, G. A., & Middleditch, B. S. (1990). Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth. Cancer research, 50(5), 1470–1478. [Link]

- Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]

- Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2009). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Journal of bioscience and bioengineering, 108(3), 221–223. [Link]

- Human Metabolome Database. (n.d.). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). [Link]

- D'Souza, R. C., & Meng, X. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic resonance in chemistry : MRC, 52(12), 777–783. [Link]

- MassBank of North America (MoNA). (n.d.). 3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid. [Link]

- Marino, M., Galluzzo, P., & Ascenzi, P. (2006). Estrogen signaling multiple pathways to impact gene transcription. Current genomics, 7(8), 497–501. [Link]

- Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in protein chemistry and structural biology, 116, 135–170. [Link]

Sources

- 1. Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl p-hydroxyphenyllactate and nuclear type II binding sites in malignant cells: metabolic fate and mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 4-hydroxyphenyllactate in Tyrosine Metabolism: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of Methyl 4-hydroxyphenyllactate (MHPL), a key metabolite situated at the intersection of host and microbial tyrosine metabolism. We will dissect its biosynthetic origins, downstream metabolic fate, and emerging physiological significance. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of MHPL's biochemical context, its potential as a biomarker, and detailed methodologies for its accurate quantification in biological matrices. By synthesizing current literature with practical, field-proven insights, this guide aims to equip researchers with the knowledge necessary to investigate this intriguing molecule's role in health and disease.

Introduction: The Landscape of Tyrosine Metabolism

Tyrosine, a non-essential aromatic amino acid, is a cornerstone of mammalian biochemistry. It serves as a precursor for the synthesis of critical biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroid hormones), and melanin pigment. The catabolism of tyrosine primarily occurs in the liver, where a series of enzymatic reactions converts it into fumarate and acetoacetate, which then enter the citric acid cycle for energy production.[1][2]